molecular formula C23H22N2S B2529555 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile CAS No. 476668-75-4

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile

Cat. No.: B2529555
CAS No.: 476668-75-4
M. Wt: 358.5
InChI Key: ODONOONALQCHIT-BKUYFWCQSA-N
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Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, an acrylonitrile group, and various aromatic substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a β-keto ester reacts with a thiourea derivative under acidic conditions.

    Introduction of the Acrylonitrile Group: The acrylonitrile moiety can be introduced via a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

    Coupling of Aromatic Substituents: The final step involves coupling the thiazole ring with the aromatic substituents, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H2SO4) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and acrylonitrile group can form specific interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(p-tolyl)acrylonitrile: Similar structure but with a different position of the methyl group on the aromatic ring.

    (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile: Similar structure but with the methyl group in the ortho position.

Uniqueness

The uniqueness of (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(m-tolyl)acrylonitrile lies in its specific arrangement of substituents, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

(Z)-3-(3-methylphenyl)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2S/c1-16(2)11-18-7-9-20(10-8-18)22-15-26-23(25-22)21(14-24)13-19-6-4-5-17(3)12-19/h4-10,12-13,15-16H,11H2,1-3H3/b21-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODONOONALQCHIT-BKUYFWCQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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